PSB 0788

Catalog No.
S540494
CAS No.
M.F
C25H27ClN6O4S
M. Wt
543.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB 0788

Product Name

PSB 0788

IUPAC Name

8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione

Molecular Formula

C25H27ClN6O4S

Molecular Weight

543.0 g/mol

InChI

InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34)

InChI Key

JQZJACVYMPKVDS-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

PSB-0788; PSB 0788; PSB0788.

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Description

The exact mass of the compound 8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 542.1503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSB 0788 is a selective antagonist of the A2B adenosine receptor, classified as a xanthine derivative. Its chemical structure features a para-sulfonamido-substituted phenyl ring at the 8-position, which contributes to its potent biological activity. PSB 0788 has been identified for its high affinity towards the A2B receptor across various species, including humans, rats, and mice, making it a valuable compound in pharmacological research .

  • Potential for genotoxicity due to their structural similarity to DNA building blocks [].
  • Possible irritant or corrosive effects depending on the functional groups present.
Primarily involving adenosine receptors. As an antagonist, it inhibits the action of adenosine at the A2B receptor, which is implicated in various physiological processes such as inflammation and pain modulation. The compound's ability to bind selectively to this receptor allows it to modulate downstream signaling pathways effectively .

The biological activity of PSB 0788 has been extensively studied, particularly concerning its therapeutic potential. It has demonstrated efficacy in ameliorating conditions associated with maternal inflammation, enhancing remyelination in offspring following maternal treatment . Additionally, PSB 0788's antagonistic properties at the A2B receptor suggest potential applications in treating asthma and cancer by modulating inflammatory responses and tumor microenvironments .

The synthesis of PSB 0788 involves several steps that can be optimized for efficiency and yield. A notable method includes the reaction of substituted diaminouracils with piperazine derivatives under controlled conditions. The process typically employs solvents like dimethylformamide and results in high yields of the desired product after precipitation and purification steps . The synthesis is versatile and can accommodate various substituents on the starting materials to produce analogs with differing biological activities.

PSB 0788 has several potential applications in medicinal chemistry and pharmacology:

  • Therapeutics for Inflammatory Diseases: Its role as an A2B receptor antagonist positions it as a candidate for treating conditions like asthma and chronic pain.
  • Cancer Research: By modulating tumor microenvironments, PSB 0788 may enhance the effectiveness of existing cancer therapies.
  • Neuroscience: Studies suggest its potential benefits in neuroprotection and remyelination processes following inflammatory insults .

Interaction studies have shown that PSB 0788 effectively inhibits the A2B adenosine receptor, impacting various signaling pathways associated with inflammation and pain. Research indicates that its binding affinity is comparable to other potent antagonists like PSB 603, highlighting its significance in pharmacological studies aimed at understanding adenosine receptor dynamics .

PSB 0788 is part of a class of compounds that includes other selective antagonists of the A2B adenosine receptor. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsBiological Activity
PSB 601Similar xanthine structurePotent A2B antagonist
PSB 603Para-sulfonamido-substituted phenyl ringHigh affinity for A2B receptor
IstradefyllineNon-xanthine structure; A2A antagonistUsed in Parkinson's disease treatment
PreladenantXanthine derivativeSelective A2A antagonist

Uniqueness: PSB 0788 stands out due to its specific structural modifications that enhance its selectivity for the A2B adenosine receptor compared to other compounds. This selectivity may lead to fewer side effects associated with non-selective adenosine receptor antagonists.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

542.1503022 g/mol

Monoisotopic Mass

542.1503022 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PSB-0788

Dates

Modify: 2023-08-15
1: Arsyad A, Dobson GP. Lidocaine relaxation in isolated rat aortic rings is enhanced by endothelial removal: possible role of K(v), K(ATP) channels and A(2a) receptor crosstalk. BMC Anesthesiol. 2016 Dec 3;16(1):121. PubMed PMID: 27914476; PubMed Central PMCID: PMC5135802.
2: Arsyad A, Dobson GP. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors. BMC Pharmacol Toxicol. 2016 May 23;17(1):23. doi: 10.1186/s40360-016-0067-8. PubMed PMID: 27211886; PubMed Central PMCID: PMC4876563.
3: Borrmann T, Hinz S, Bertarelli DC, Li W, Florin NC, Scheiff AB, Müller CE. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. J Med Chem. 2009 Jul 9;52(13):3994-4006. doi: 10.1021/jm900413e. PubMed PMID: 19569717.

Explore Compound Types